molecular formula C21H21O3P B1583648 Tri-o-tolyl phosphite CAS No. 2622-08-4

Tri-o-tolyl phosphite

Cat. No.: B1583648
CAS No.: 2622-08-4
M. Wt: 352.4 g/mol
InChI Key: BKHZQJRTFNFCTG-UHFFFAOYSA-N
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Description

Tri-o-tolyl phosphite is an organophosphorus compound with the chemical formula ( \text{P(C}_6\text{H}_4\text{CH}_3\text{)}_3 ). It is a white, water-insoluble solid that is soluble in organic solvents. This compound is commonly used as a ligand in homogeneous catalysis due to its wide cone angle of 194° .

Mechanism of Action

Target of Action

Tri-o-tolyl phosphite is a chemical compound that primarily targets the biochemical pathways involved in the production of certain materials. It is used as a main plasticizer, and the products have excellent flame retardancy, mildew resistance, wear resistance, low volatility, and good electrical properties .

Mode of Action

The mode of action of this compound involves its interaction with its targets to bring about changes in their properties. It is used in the production of materials like PVC cable lines, artificial leather, conveyor belts, thin plates, floor materials, and more . It can also be used in chloroprene rubber .

Biochemical Pathways

This compound affects the biochemical pathways involved in the production of these materials. It enhances their properties, making them more resistant to flame, mildew, and wear, and improving their electrical properties .

Pharmacokinetics

It is known that the compound is a viscous liquid at room temperature .

Result of Action

The result of the action of this compound is the production of materials with improved properties. These materials are more resistant to flame, mildew, and wear, have low volatility, and exhibit good electrical properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is a viscous liquid at room temperature , suggesting that its physical state could be affected by changes in temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-o-tolyl phosphite can be synthesized by reacting o-cresol with phosphorus trichloride. The reaction is typically carried out at room temperature for about 5 hours. During the reaction, hydrogen chloride is removed under negative pressure .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of an enamel jacketed kettle for the reaction. This setup ensures efficient heat transfer and control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Tri-o-tolyl phosphite undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: The oxidation of this compound to its oxide form can occur in the presence of oxygen or other oxidizing agents.

    Substitution: Cyclometalation reactions typically involve metal halides or metal acetates as reagents.

Major Products

Scientific Research Applications

Tri-o-tolyl phosphite is widely used in scientific research due to its versatility as a ligand. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its wide cone angle, which allows for effective coordination in catalytic processes. This property makes it particularly useful in homogeneous catalysis, where it can form stable complexes with various metal centers .

Properties

IUPAC Name

tris(2-methylphenyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O3P/c1-16-10-4-7-13-19(16)22-25(23-20-14-8-5-11-17(20)2)24-21-15-9-6-12-18(21)3/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHZQJRTFNFCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OP(OC2=CC=CC=C2C)OC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40881239
Record name Tris(2-methylphenyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid
Record name Phosphorous acid, tris(methylphenyl) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

2622-08-4, 25586-42-9
Record name Phosphorous acid, tris(2-methylphenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2622-08-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tri-o-cresyl phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorous acid, tris(methylphenyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(2-methylphenyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-o-tolyl phosphite
Source European Chemicals Agency (ECHA)
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Record name TRI-O-CRESYL PHOSPHITE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of Tri-o-tolyl phosphite and are there any notable structural features?

A1: this compound (P(OC6H4Me-o)3) consists of a central phosphorus atom bonded to three o-tolyl groups via oxygen atoms. The steric bulk of the o-tolyl groups is significant. This bulk forces the molecule into a trigonal planar geometry around the nickel atom in the complex Tris(this compound)nickel [, ]. This steric hindrance also influences the reactivity and coordination chemistry of the molecule.

Q2: How does this compound interact with transition metals?

A2: this compound acts as a strong electron donor ligand, readily forming complexes with transition metals such as nickel [, , , , ], palladium [, ], platinum [], and iridium [, ]. It typically coordinates to the metal center through the phosphorus atom.

Q3: What are some examples of complexes formed with this compound and what is their significance?

A3: this compound forms complexes with a variety of transition metals. One notable example is L2Pd–ethylene complexes (L = triphenylphosphine, tricyclohexylphosphine, or this compound) []. These complexes are significant because they can be used as starting materials in oxidative addition reactions, which are important in organic synthesis. Another notable complex is Tris(this compound)nickel, a three-coordinate nickel(0) complex [, ]. This complex is unusual due to its low coordination number and has been studied for its potential as a catalyst in various organic reactions.

Q4: How does the structure of this compound affect the stability and reactivity of its metal complexes?

A4: The bulky o-tolyl groups in this compound contribute to the formation of coordinatively unsaturated complexes. For example, in Tris(this compound)nickel, only three phosphite ligands can coordinate to the nickel center [, ]. This steric congestion can influence the reactivity of the complex by making the metal center more accessible to incoming reactants.

Q5: What types of reactions are catalyzed by transition metal complexes containing this compound?

A5: Transition metal complexes containing this compound have shown catalytic activity in various reactions. For example, nickel complexes have been explored for their activity in the oligomerization of butadiene [] and the addition of amines and active methylene compounds to buta-1,3-diene and isoprene [].

Q6: How does this compound compare to other phosphine ligands in terms of its catalytic properties?

A6: While this compound shares some similarities with other phosphine ligands in its ability to coordinate to transition metals and influence their catalytic activity, its bulky structure distinguishes it. The steric hindrance provided by the o-tolyl groups can lead to different selectivity and activity profiles compared to less bulky phosphine ligands. For example, in the oligomerization of butadiene, the addition of this compound to an iron-based catalyst system led to the formation of predominantly cyclic dimers, in contrast to the linear dimers obtained when using triphenylphosphine [].

Q7: Are there any studies investigating the impact of modifying the structure of this compound on its coordination chemistry or catalytic properties?

A7: While the provided research focuses specifically on this compound, related studies have investigated the impact of modifying the substituents on the phenyl rings of triaryl phosphite ligands. For instance, researchers have synthesized a series of triaryl phosphite derivatives of palladium(II) and platinum(II) dihalides with varying substituents on the phenyl rings, including p-chlorophenyl, o-tolyl, m-tolyl, and p-tolyl []. This study aimed to understand how the electronic and steric properties of the substituents influence the spectroscopic features and stereochemistry of the resulting complexes.

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